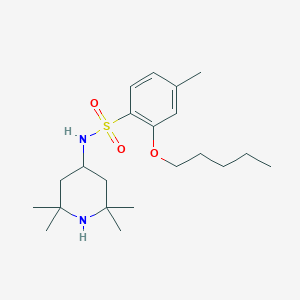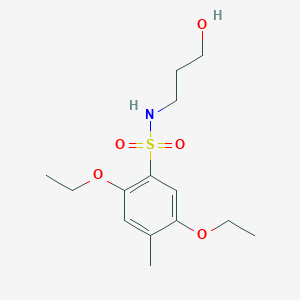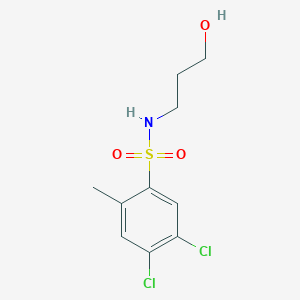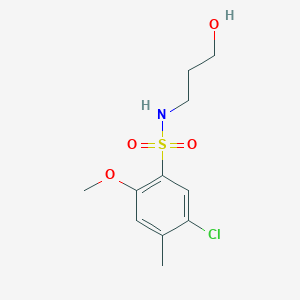
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide, also known as DMPBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in the laboratory.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with ion channels, particularly those involved in the regulation of neuronal excitability. This compound has been found to block the activity of certain ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide has been found to exhibit a number of biochemical and physiological effects, including the modulation of ion channel activity, changes in neuronal excitability, and alterations in cellular signaling pathways. These effects make this compound a promising candidate for use in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide in laboratory experiments is its ability to selectively modulate the activity of certain ion channels. This allows researchers to investigate the function of these channels and their role in cellular function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide. One area of interest is the development of more selective compounds that can target specific ion channels. Another potential direction is the investigation of the potential therapeutic applications of 3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesemethoden
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-aminopyridine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide has been used in a number of scientific research applications, particularly in the study of ion channels and their role in cellular function. This compound has been found to modulate the activity of certain ion channels, making it a useful tool for investigating their function.
Eigenschaften
Produktname |
3,4-dimethyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
3,4-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-3-4-13(9-11(10)2)18(16,17)15-12-5-7-14-8-6-12/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
FILLHOBSDFQOLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)





